(2Z)-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(ethoxymethylidene)butane-1,3-dione (2Z)-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(ethoxymethylidene)butane-1,3-dione
Brand Name: Vulcanchem
CAS No.:
VCID: VC13317469
InChI: InChI=1S/C13H11ClF3NO3/c1-3-21-6-9(7(2)19)12(20)11-10(14)4-8(5-18-11)13(15,16)17/h4-6H,3H2,1-2H3/b9-6-
SMILES: CCOC=C(C(=O)C)C(=O)C1=C(C=C(C=N1)C(F)(F)F)Cl
Molecular Formula: C13H11ClF3NO3
Molecular Weight: 321.68 g/mol

(2Z)-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(ethoxymethylidene)butane-1,3-dione

CAS No.:

Cat. No.: VC13317469

Molecular Formula: C13H11ClF3NO3

Molecular Weight: 321.68 g/mol

* For research use only. Not for human or veterinary use.

(2Z)-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(ethoxymethylidene)butane-1,3-dione -

Specification

Molecular Formula C13H11ClF3NO3
Molecular Weight 321.68 g/mol
IUPAC Name (2Z)-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(ethoxymethylidene)butane-1,3-dione
Standard InChI InChI=1S/C13H11ClF3NO3/c1-3-21-6-9(7(2)19)12(20)11-10(14)4-8(5-18-11)13(15,16)17/h4-6H,3H2,1-2H3/b9-6-
Standard InChI Key RWUPHEZYQFXGSR-TWGQIWQCSA-N
Isomeric SMILES CCO/C=C(/C(=O)C)\C(=O)C1=C(C=C(C=N1)C(F)(F)F)Cl
SMILES CCOC=C(C(=O)C)C(=O)C1=C(C=C(C=N1)C(F)(F)F)Cl
Canonical SMILES CCOC=C(C(=O)C)C(=O)C1=C(C=C(C=N1)C(F)(F)F)Cl

Introduction

Chemical Structure and Properties

Molecular Characteristics

  • Molecular Formula: C₁₃H₁₁ClF₃NO₃

  • Molecular Weight: 321.68 g/mol

  • IUPAC Name: (2Z)-1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(ethoxymethylene)-1,3-butanedione

  • Key Structural Features:

    • Pyridine ring with electron-withdrawing substituents (Cl, CF₃) at positions 3 and 5.

    • Conjugated β-diketone system in a Z-configuration with an ethoxymethylidene group .

Physicochemical Properties

PropertyValue/DescriptionSource
Physical FormSolid
Purity90% (commercial samples)
SolubilityLikely soluble in polar aprotic solvents (e.g., DMF, DMSO)Inferred from analogs
Spectroscopic DataLimited public data; IR/NMR expected to show C=O (1700–1750 cm⁻¹) and CF₃ (1100–1200 cm⁻¹) stretches

Synthesis and Manufacturing

Synthetic Routes

While explicit protocols for this compound are scarce, its structure suggests synthesis via:

  • Condensation of 1,3-Diketones: Reaction of 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid derivatives with ethoxymethylene malononitrile or analogous reagents .

  • Modification of Pyridine Precursors: Functionalization of pre-substituted pyridine cores using trifluoromethylation and chlorination steps .

Key Reaction Steps (Inferred)

  • Step 1: Formation of the pyridine core via cyclization or cross-coupling reactions.

  • Step 2: Introduction of the trifluoromethyl group using CF₃Cu or Ruppert-Prakash reagents.

  • Step 3: Condensation with ethoxymethylene diketone precursors under acidic or basic conditions .

Applications and Research Findings

Research Highlights

  • Patent Relevance: Cited in heterocyclic compound patents for pesticidal and medicinal applications .

  • Stability: The CF₃ group enhances metabolic stability, making it suitable for in vivo studies .

ParameterDetailsSource
Hazard StatementsH315 (skin irritation), H319 (eye irritation), H335 (respiratory irritation)
Precautionary MeasuresUse PPE (gloves, goggles), avoid inhalation, store in dry conditions

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